molecular formula C10H5F5O2 B1620539 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate CAS No. 53841-60-4

1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate

Cat. No. B1620539
CAS RN: 53841-60-4
M. Wt: 252.14 g/mol
InChI Key: TYASJMIZETTWMA-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoro-1-propen-2-yl benzoate is a chemical compound with the molecular formula C10H5F5O2 . It has an average mass of 252.137 Da and a monoisotopic mass of 252.020966 Da .


Synthesis Analysis

The synthesis of 2-(PENTAFLUOROPROPENYL)BENZOATE can be achieved from 1-Propen-2-ol, 1,1,3,3,3-pentafluoro-, lithium salt (1:1) and Benzoyl chloride .


Molecular Structure Analysis

The molecular structure of 1,1,3,3,3-Pentafluoro-1-propen-2-yl benzoate consists of 10 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

1,1,3,3,3-Pentafluoro-1-propen-2-yl benzoate is a liquid at room temperature . It has a flash point of 76/20mm .

Scientific Research Applications

Synthesis and Characterization of Fluorine-Containing Polymers

Fluorinated monomers, such as 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate, have been explored for the synthesis of new fluorine-containing polyethers. These materials exhibit properties like solubility, hydrophobicity, and low dielectric constants, making them suitable for various applications, including electronics and coatings. The thermal stability and glass transition temperatures of these polymers indicate their potential for high-performance applications (Fitch et al., 2003).

Hydrodefluorination Reactions

Research has shown the effectiveness of certain catalysts in the hydrodefluorination of C(sp3)-F bonds present in fluorinated compounds, including those similar to this compound. This process is crucial for modifying the chemical structure and properties of fluorinated organic compounds, which has implications in pharmaceuticals and materials science (Scott et al., 2005).

Lithium-Ion Battery Applications

Fluorinated compounds, including those related to this compound, have been studied as electrolyte additives in lithium-ion batteries. These additives can improve battery performance by acting as redox shuttles for overcharge protection and as anion receptors to dissolve LiF generated during operation, enhancing the battery's safety and efficiency (Chen & Amine, 2007).

Fluorescence Probes Development

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) has also been explored using fluorinated compounds. These probes are designed for high selectivity and sensitivity towards specific ROS, which is crucial in biological and chemical research for understanding oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)17-9(16)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYASJMIZETTWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382066
Record name 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53841-60-4
Record name 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroprop-1-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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